5-Bromo-4-methoxy-6-(trifluoromethyl)pyrimidine
Overview
Description
5-Bromo-4-methoxy-6-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that contains bromine, methoxy, and trifluoromethyl functional groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methoxy-6-(trifluoromethyl)pyrimidine typically involves the introduction of the bromine, methoxy, and trifluoromethyl groups onto the pyrimidine ring through a series of chemical reactions. One common method involves the bromination of 4-methoxy-6-(trifluoromethyl)pyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems to achieve high yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products, resulting in a high-quality final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methoxy-6-(trifluoromethyl)pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while the trifluoromethyl group can undergo reduction to form difluoromethyl or monofluoromethyl derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while coupling reactions can produce biaryl or diaryl derivatives .
Scientific Research Applications
5-Bromo-4-methoxy-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxy-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways in biological systems. The bromine and trifluoromethyl groups enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes such as signal transduction, cell division, or apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-6-(trifluoromethyl)pyrimidine: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-4-methoxy-2-(trifluoromethyl)pyrimidine: The position of the trifluoromethyl group is different, affecting the compound’s chemical properties and interactions.
5-Bromo-2-methoxy-6-(trifluoromethyl)pyrimidine: The position of the methoxy group is different, leading to variations in reactivity and biological effects.
Uniqueness
5-Bromo-4-methoxy-6-(trifluoromethyl)pyrimidine is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for selective substitution reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
5-bromo-4-methoxy-6-(trifluoromethyl)pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c1-13-5-3(7)4(6(8,9)10)11-2-12-5/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZXJYMLKBWYNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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